molecular formula C14H12ClFN2O2 B2977215 N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide CAS No. 2415489-81-3

N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide

Cat. No. B2977215
CAS RN: 2415489-81-3
M. Wt: 294.71
InChI Key: GVASLMLFFJDXDE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to possess various pharmacological properties.

Mechanism of Action

CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, CFM-2 reduces the production of prostaglandins and thereby reduces inflammation. CFM-2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. CFM-2 has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, CFM-2 has been reported to inhibit the growth of blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. CFM-2 is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CFM-2 has some limitations for lab experiments. It is a highly potent compound, and its effects can be difficult to quantify accurately. CFM-2 also has a relatively short half-life, which can limit its efficacy in vivo.

Future Directions

CFM-2 has several potential future directions for research. One area of interest is the development of CFM-2 analogs with improved pharmacological properties. Another area of interest is the investigation of CFM-2 as a potential therapeutic agent for various inflammatory disorders, such as arthritis and inflammatory bowel disease. CFM-2 can also be studied for its potential use in combination therapy with other anti-cancer agents. Finally, more research is needed to elucidate the exact mechanisms of action of CFM-2 and its potential side effects.
In conclusion, CFM-2 is a promising compound with various pharmacological properties. Its synthesis method is well-established, and it has been extensively studied for its potential therapeutic applications. CFM-2 exerts its pharmacological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. CFM-2 has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential future directions of CFM-2.

Synthesis Methods

The synthesis of CFM-2 involves the reaction of 3-chloro-4-methoxyaniline with 2-cyanomethyl-5-fluoro-4-methylpyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain CFM-2. The synthesis of CFM-2 has been reported in various scientific literature, and the yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. CFM-2 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-fluoro-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-8-5-12(17-7-11(8)16)14(19)18-9-3-4-13(20-2)10(15)6-9/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASLMLFFJDXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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